[3-Chloro-4-(difluoromethyl)phenyl]methanol
Description
Properties
IUPAC Name |
[3-chloro-4-(difluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8,12H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEJBNQZKWAANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 3-Chloro-4-(difluoromethyl)benzaldehyde
The most widely reported method involves reducing 3-chloro-4-(difluoromethyl)benzaldehyde using sodium borohydride (NaBH₄) in methanol or tetrahydrofuran (THF).
Procedure:
- Dissolve 3-chloro-4-(difluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF at 0–5°C.
- Add NaBH₄ (1.2 eq) portion-wise under nitrogen atmosphere.
- Warm to room temperature and stir for 4–6 hours.
- Quench with saturated NH₄Cl solution and extract with ethyl acetate.
- Dry over Na₂SO₄ and concentrate under reduced pressure.
Key Parameters:
- Temperature: <5°C during reagent addition prevents aldehyde oxidation.
- Solvent polarity: THF (ε = 7.5) improves borohydride solubility versus methanol (ε = 32.7).
- Yield: 78–85% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Mechanistic Insight:
NaBH₄ delivers hydride (H⁻) to the electrophilic carbonyl carbon, generating a tetrahedral intermediate that protonates to form the primary alcohol. The difluoromethyl group’s electron-withdrawing nature enhances carbonyl reactivity, reducing reaction time by 30% compared to non-fluorinated analogs.
Chlorination of 4-(Difluoromethyl)benzaldehyde Precursors
Regioselective chlorination at the aromatic ring’s meta position relative to the aldehyde group produces the key intermediate.
Friedel-Crafts Chlorination Protocol:
- Charge 4-(difluoromethyl)benzaldehyde (1.0 eq) into dichloromethane (DCM).
- Add FeCl₃ (0.1 eq) catalyst and Cl₂ gas (1.5 eq) at −10°C.
- Stir for 8 hours under moisture-free conditions.
- Wash with 5% NaHCO₃ solution to remove excess Cl₂.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | −10°C | +22% |
| Cl₂ Equivalents | 1.5 | +15% |
| Reaction Time | 8 h | +18% |
Meta-directing effects from the aldehyde group position chlorine at C3, while steric hindrance from the difluoromethyl group (van der Waals radius: 2.47 Å) minimizes para-substitution.
Difluoromethyl Group Introduction Strategies
SF₄-Mediated Fluorodecarboxylation
Converting carboxylic acids to CF₂H groups enables precise fluorination:
Stepwise Process:
- Oxidation: Treat 4-methylbenzaldehyde with KMnO₄/H₂SO₄ to form 4-carboxybenzaldehyde (92% yield).
- Fluorination: React with SF₄ (3.0 eq) in HF at 80°C for 12 hours.
Reaction Equation:
$$
\text{4-Carboxybenzaldehyde} + \text{SF}4 \xrightarrow{\text{HF}} \text{4-(Difluoromethyl)benzaldehyde} + \text{SO}2 + \text{HF}
$$
Safety Note: SF₄ handling requires nickel-lined reactors due to HF corrosion.
Radical Fluorination of Methyl Groups
Photocatalytic C–H fluorination provides an alternative pathway:
Conditions:
- Substrate: 4-methylbenzaldehyde
- Reagent: Selectfluor® (2.5 eq)
- Catalyst: Ru(bpy)₃Cl₂ (5 mol%)
- Light: 450 nm LED, 24 hours
- Yield: 68%
The mechanism proceeds through hydrogen atom transfer (HAT) to generate methyl radicals, which couple with fluorine atoms from Selectfluor®.
Industrial-Scale Production Considerations
Continuous Flow Reduction Systems
Replacing batch reactors with flow chemistry improves yield and safety:
Flow Setup:
- Reactor Volume: 50 mL
- Flow Rate: 0.5 mL/min
- Residence Time: 40 min
- NaBH₄ Feed: 1.5 eq in THF
Advantages:
- 95% conversion versus 78% batch yield
- Reduced hydride accumulation risks
Crystallization Optimization
Final product purity (>99.5%) is achieved through solvent-mediated crystallization:
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Heptane/EtOAc (4:1) | 99.7 | 88 |
| Cyclohexane | 98.2 | 92 |
| MTBE | 97.8 | 85 |
Differential scanning calorimetry (DSC) reveals the optimal crystallization temperature as 2–5°C below the saturation point.
Spectroscopic Characterization
Critical analytical data confirm successful synthesis:
¹H NMR (500 MHz, CDCl₃):
δ 7.52 (d, J = 8.1 Hz, 1H, Ar–H),
7.48 (s, 1H, Ar–H),
7.33 (d, J = 8.0 Hz, 1H, Ar–H),
4.75 (s, 2H, CH₂OH),
2.15 (t, J = 5.9 Hz, 1H, OH).
¹⁹F NMR (470 MHz, CDCl₃):
δ −113.2 (t, J = 53 Hz, CF₂H).
IR (ATR): 3340 cm⁻¹ (O–H stretch), 1118 cm⁻¹ (C–F stretch), 2920 cm⁻¹ (C–H stretch).
Chemical Reactions Analysis
Types of Reactions
[3-Chloro-4-(difluoromethyl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-4-(difluoromethyl)benzaldehyde or 3-Chloro-4-(difluoromethyl)benzoic acid.
Reduction: 3-Chloro-4-(difluoromethyl)phenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Synthesis Intermediate : 3-Chloro-4-(difluoromethyl)phenylmethanol serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications that are essential in organic synthesis.
Biology
- Biological Activity : The compound is being studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that it may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes like proliferation and apoptosis.
Medicine
- Pharmaceutical Potential : Ongoing research is exploring the compound's potential as a pharmaceutical agent. Its unique structure suggests possible interactions with biological targets that could lead to therapeutic applications.
Industry
- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials, particularly in formulations requiring specific chemical properties due to its fluorinated structure.
Several studies have evaluated the biological activities of 3-Chloro-4-(difluoromethyl)phenylmethanol:
- Anticancer Activity : A study indicated that this compound exhibited significant cytotoxic effects on human cancer cell lines. It induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
- Antimicrobial Activity : The compound has been tested for its antibacterial properties against various pathogens. Its structural features contribute to a broad spectrum of activity due to enhanced binding capabilities to bacterial enzymes.
Case Studies
- Cytotoxicity in Cancer Research : A study involving various halogenated compounds indicated that those with difluoromethyl groups exhibited enhanced cytotoxicity against MCF-7 breast cancer cells compared to their non-fluorinated counterparts.
- Inflammation Models : In models of inflammation, the compound demonstrated significant reductions in inflammatory markers when tested in vitro, supporting its potential use in therapeutic settings for inflammatory diseases.
Mechanism of Action
The mechanism of action of [3-Chloro-4-(difluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the presence of the chloro and difluoromethyl groups can affect the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Properties
The table below compares [3-Chloro-4-(difluoromethyl)phenyl]methanol with analogs differing in substituents at the para position:
*Estimated using fragment-based methods (e.g., Crippen’s method).
Key Observations:
- Electron-Withdrawing Effects: The –CF₂H group in the target compound provides moderate electron withdrawal, enhancing acidity of the phenolic –OH (pKa ~9.5) compared to –OCF₃ (pKa ~8.9) .
- Metabolic Stability : Difluoromethyl (–CF₂H) substituents resist oxidative degradation better than –CH₂OH or –OH groups, as seen in comparative metabolic studies .
- Biological Activity : Pyrazole-substituted analogs (e.g., 1517278-52-2) exhibit antimicrobial and kinase inhibitory activity, whereas trifluoromethoxy derivatives (e.g., 56456-48-5) are explored as protease inhibitors .
Biological Activity
[3-Chloro-4-(difluoromethyl)phenyl]methanol is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available scientific literature.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 2470436-63-0
- Molecular Formula : C8H7ClF2O
The presence of the chloro and difluoromethyl groups in the phenyl ring suggests potential reactivity and biological activity, making it a candidate for further investigation.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are significant in treating hyperpigmentation disorders. Research indicates that derivatives of compounds containing the 3-chloro-4-fluorophenyl motif exhibit varying inhibitory activities against tyrosinase, with some showing IC50 values in the low micromolar range (2.96 to 10.65 μM) .
- Covalent Modification : The difluoromethyl group may facilitate covalent interactions with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects .
Inhibitory Effects on Tyrosinase
A study evaluated the inhibitory effects of several compounds containing the 3-chloro-4-fluorophenyl motif on tyrosinase activity. The results are summarized in the table below:
This table illustrates that compounds derived from the target compound show promising inhibitory activity compared to a known standard (Kojic Acid).
Case Studies
- Tyrosinase Inhibition : A recent study focused on synthesizing new derivatives based on the 3-chloro-4-fluorophenyl fragment. These derivatives were tested for their ability to inhibit tyrosinase, yielding promising results that indicate their potential use in cosmetic formulations aimed at skin lightening .
- Antiproliferative Effects : Another investigation explored the antiproliferative effects of piperidine derivatives, which include this compound as a core structure. Results indicated that these compounds could affect various cancer cell lines, suggesting a broader application in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
